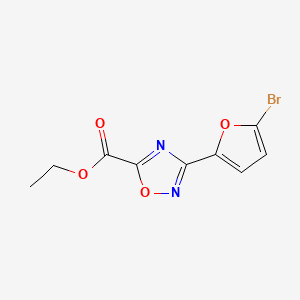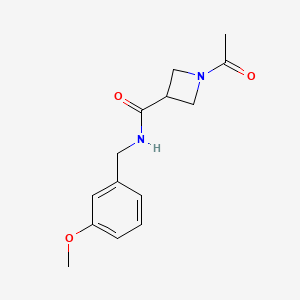
Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a linear formula of C10H8BrNO3 . Another related compound, “(3E)-3-[(5-Bromo-2-furyl)methylene]-5-methyl-2(3H)-furanone”, has a molecular formula of C10H7BrO3 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as “2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone” were obtained by the action of bromine on the corresponding quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For instance, “Ethyl (2Z)-3-(5-bromo-2-furyl)-2-methylacrylate” has a molecular formula of C10H11BrO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate” has a molecular weight of 270.084 .Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. While an SDS for “Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate” was not found, an SDS for a related compound, “4-[(5-Bromo-2-furyl)methyl]morpholine”, provides safety measures such as washing off immediately with plenty of water in case of skin contact .
Eigenschaften
IUPAC Name |
ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURUKHGHOQGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2664500.png)

![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)

![5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2664507.png)
![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)

![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)


![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
